1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11ClN4OS2 and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials
Energetic materials play a crucial role in propellants, explosives, and pyrotechnics. The compound’s energetic properties make it relevant for these applications:
Secondary Explosive (Compound 5): Compound 5 demonstrates excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties are comparable to the current secondary-explosive benchmark, CL-20. Thus, compound 5 holds promise as a secondary explosive .
Heat-Resistant Explosive (Compound 10): Compound 10 boasts remarkable thermal stability (Td = 305 °C) and superior calculated detonation performance (Dv = 9200 m/s and P = 34.8 GPa). It outperforms existing heat-resistant explosives, making it a potential candidate for high-temperature applications .
Primary Explosives (Compounds 14, 17, and 19): Although compounds 14, 17, and 19 are highly sensitive (IS ≤ 2 J), they exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s and P ≥ 30.2 GPa). These properties are remarkable among current azide-containing primary explosives, suggesting their suitability for primary explosive applications .
Medicinal Chemistry
The compound’s unique structure may offer opportunities in medicinal chemistry:
- Anticancer Agents: While no specific studies exist for this compound, its novel structure warrants investigation as a potential anticancer lead. Researchers could explore its interactions with cellular targets and evaluate its cytotoxic effects .
Biological Activity
Considering the compound’s scaffold, we can speculate on its biological relevance:
- Antimicrobial Agents: The compound’s 1,2,4-triazolo[4,3-a]quinoxaline core could be modified to create derivatives with antimicrobial activity. Further studies are needed to assess their efficacy against various pathogens .
properties
IUPAC Name |
12-[(4-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOUKVMBAVOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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